molecular formula C16H11ClO3 B5616774 4-chloro-3-methylphenyl 1-benzofuran-2-carboxylate

4-chloro-3-methylphenyl 1-benzofuran-2-carboxylate

Cat. No. B5616774
M. Wt: 286.71 g/mol
InChI Key: OCCPYQQICLMRKR-UHFFFAOYSA-N
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Description

The chemical compound of interest, similar to benzofuran derivatives discussed in scientific research, represents a class of organic compounds notable for their diverse applications in pharmaceuticals, materials science, and organic synthesis. These compounds are characterized by a benzofuran core, a fused ring system combining benzene and furan rings, which is often modified with various substituents to achieve desired properties and reactivities.

Synthesis Analysis

Benzofuran derivatives are typically synthesized through Lewis acid-catalyzed reactions involving specific precursors. For instance, a method described involves the reaction of 4-hydroxyphenylacetic acid with α-chloro-α-(methylsulfanyl)acetone to produce compounds with a benzofuran ring system, indicating the flexibility in introducing various substituents onto the core structure to yield compounds with significant biological activity (Choi et al., 2006).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives often exhibits a nearly planar benzofuran ring system, which is crucial for their interaction with biological targets and other molecules. The planarity and substitution pattern on the benzofuran core influence the compound's physical and chemical properties. Intermolecular interactions, such as aromatic π–π stacking and hydrogen bonding, play significant roles in stabilizing these compounds' structures (Choi et al., 2007).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, highlighting their versatility as synthetic intermediates. For example, the oxidation of methylsulfanyl benzofurans with 3-chloroperoxybenzoic acid demonstrates the chemical reactivity of these compounds towards functional group transformations, leading to sulfinylated products (Choi et al., 2008).

properties

IUPAC Name

(4-chloro-3-methylphenyl) 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-10-8-12(6-7-13(10)17)19-16(18)15-9-11-4-2-3-5-14(11)20-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCPYQQICLMRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC3=CC=CC=C3O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylphenyl 1-benzofuran-2-carboxylate

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